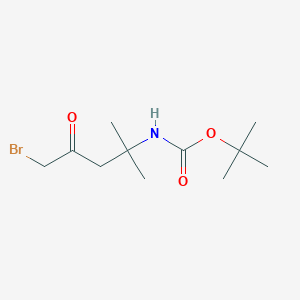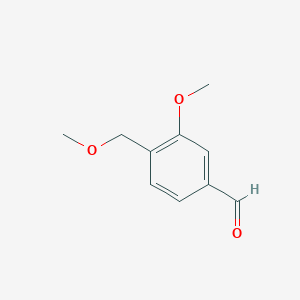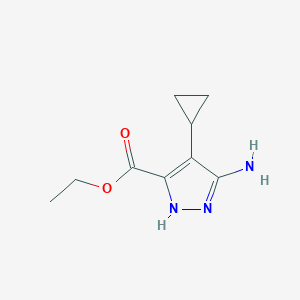![molecular formula C7H4ClN3O2 B6599059 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1781033-83-7](/img/structure/B6599059.png)
3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid (3-CPCA) is an organic compound that belongs to the pyrazolo[1,5-a]pyrimidine class of compounds. It is a white, crystalline solid that is soluble in water, alcohols, and other organic solvents. 3-CPCA is a versatile molecule, with a wide range of applications in both the laboratory and in industry. It has been used in the synthesis of a variety of organic compounds, as an inhibitor of enzymes, and as a reagent in biochemical assays. It has also been studied for its potential as a therapeutic agent in the treatment of certain diseases.
科学研究应用
3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has been used in a variety of scientific research applications. It has been used as an inhibitor of enzymes, such as the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It has also been used as a reagent in biochemical assays, such as the determination of the concentration of certain compounds in biological samples. 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid has also been studied for its potential as a therapeutic agent in the treatment of certain diseases, such as cancer and Alzheimer's disease.
作用机制
The mechanism of action of 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid is not yet fully understood. However, it is believed to act as an inhibitor of enzymes, such as acetylcholinesterase, by binding to the active site of the enzyme and preventing it from catalyzing its reaction. It is also believed to act as an inhibitor of certain biochemical pathways, such as the breakdown of neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid are not yet fully understood. However, it is believed to have a variety of effects on the body, including inhibition of certain enzymes, inhibition of certain biochemical pathways, and inhibition of certain types of cell growth.
实验室实验的优点和局限性
The advantages of using 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in laboratory experiments include its high purity, its ability to inhibit certain enzymes and biochemical pathways, and its low cost. The limitations of using 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in laboratory experiments include its low solubility in water, its tendency to form insoluble precipitates in certain solutions, and its potential to form toxic compounds.
未来方向
There are a variety of potential future directions for the study of 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid. These include further research into its mechanism of action, its potential as a therapeutic agent, and its ability to inhibit certain enzymes and biochemical pathways. Additionally, further research into its potential toxicity, its interactions with other compounds, and its potential to form insoluble precipitates in certain solutions is warranted. Finally, further research into its potential applications in industry and its potential to replace current synthetic methods would be beneficial.
合成方法
3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid can be synthesized in a variety of ways. The most common method is the condensation of 3-chloro-5-formyl pyrazole with ethyl acetoacetate in the presence of an acid catalyst. This reaction yields the desired 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid in high yield. Other methods for the synthesis of 3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid include the condensation of 3-chloro-5-hydroxy pyrazole with ethyl acetoacetate, the condensation of 3-chloro-5-aminopyrazole with ethyl acetoacetate, and the condensation of 3-chloro-5-formyl pyrazole with ethyl acetoacetate in the presence of an acid catalyst.
属性
IUPAC Name |
3-chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-3-9-11-2-1-5(7(12)13)10-6(4)11/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMUIGTLHIVUHED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(C=N2)Cl)N=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloropyrazolo[1,5-a]pyrimidine-5-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-[(3-bromopyridin-4-yl)oxy]propan-1-amine](/img/structure/B6598989.png)


![methyl 2-{[11-(4-chlorophenyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetate](/img/structure/B6598998.png)




![3-bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B6599076.png)
![tert-butyl N-[2-(3-methyloxetan-3-yl)ethyl]carbamate](/img/structure/B6599083.png)
